molecular formula C19H26O2 B10855883 Abnormal Cannabidivarin

Abnormal Cannabidivarin

Cat. No.: B10855883
M. Wt: 286.4 g/mol
InChI Key: CDGOSXHOMFZLSF-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Abnormal Cannabidivarin involves several steps. One common method includes the cyclization of olivetol with a monoterpene, followed by various chemical modifications to achieve the desired structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and subsequent modifications.

Industrial Production Methods: Industrial production of this compound often involves the extraction of cannabinoids from cannabis plants, followed by purification and chemical modification. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Abnormal Cannabidivarin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

    Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens or organometallic compounds.

Major Products:

Mechanism of Action

. This interaction leads to the activation and subsequent desensitization of the receptor, reducing neuronal hyperexcitability and contributing to its anticonvulsant effects. Additionally, Abnormal Cannabidivarin inhibits the activity of diacylglycerol lipase-α, an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol .

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure and interaction with specific receptors, such as TRPV1, distinguish it from other cannabinoids. Its non-intoxicating nature and potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol

InChI

InChI=1S/C19H26O2/c1-5-6-14-10-15(20)11-18(21)19(14)17-9-13(4)7-8-16(17)12(2)3/h9-11,16-17,20-21H,2,5-8H2,1,3-4H3/t16-,17+/m0/s1

InChI Key

CDGOSXHOMFZLSF-DLBZAZTESA-N

Isomeric SMILES

CCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C

Canonical SMILES

CCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C

Origin of Product

United States

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